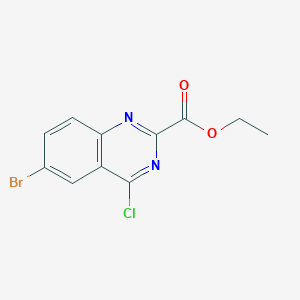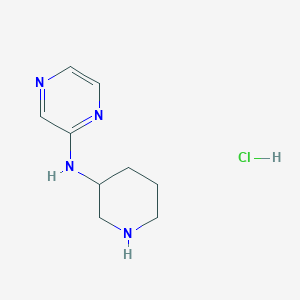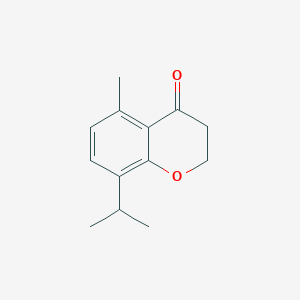
5-methyl-8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Overview
Description
5-methyl-8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, also known as Hesperetin, is a flavanone found in citrus fruits and other plants. This compound has gained attention due to its potential therapeutic properties, such as antioxidant, anti-inflammatory, and anticancer effects.
Scientific Research Applications
Chemical Structure and Properties
3-Benzylchroman-4-ones, including derivatives similar to 5-methyl-8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, are part of naturally occurring polyphenolic flavonoids. They are known for their anti-inflammatory, antibacterial, antihistaminic, antimutagenic, antiviral, and angioprotective properties. These compounds have shown effectiveness against cancer cells like BT549 and HeLa cells. X-ray crystallographic studies and computational analyses provide insights into the stabilization of three-dimensional structures due to substitutions at benzyl moieties (Salam et al., 2021).
Synthesis and Application in Drug Development
Synthesis techniques for similar compounds involve multi-step procedures that have shown potential in drug development. These methods involve various chemical reactions like cyclization and acetylation, contributing to the development of compounds with potential pharmaceutical applications (Sunthankar et al., 1990).
Molecular Docking and Chemical Analysis
Molecular docking studies, along with FT-IR and FT-Raman investigations, are conducted to analyze the compound's stability and reactivity. These studies help in understanding the molecule's chemical selectivity and potential bioactivity, which is crucial for pharmaceutical applications (Venil et al., 2021).
Biological Screening for Antimicrobial and Anti-Inflammatory Activities
Some derivatives of 5-methyl-8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one have been screened for their antimicrobial and anti-inflammatory activities. This screening is part of exploring these compounds for potential therapeutic uses in treating infections and inflammation-related conditions (Gummudavelly et al., 2009).
properties
IUPAC Name |
5-methyl-8-propan-2-yl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-8(2)10-5-4-9(3)12-11(14)6-7-15-13(10)12/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITYNXKNYIMCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCOC2=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine](/img/structure/B1419909.png)
![2,7-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419911.png)
![[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1419913.png)
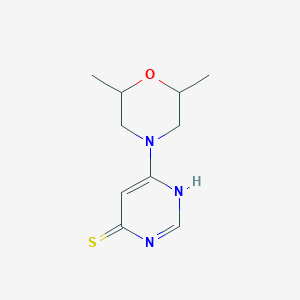
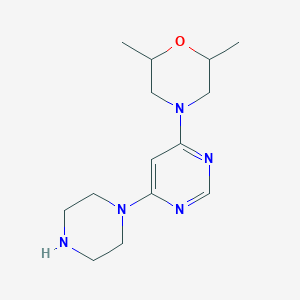
![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)
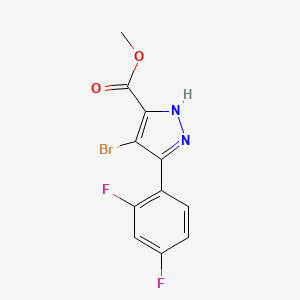

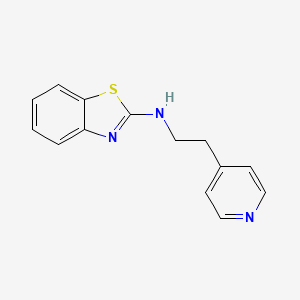
![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)
![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)
acetate](/img/structure/B1419927.png)
